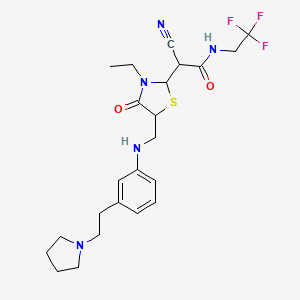
Sulfatinib
Overview
Description
Sulfatinib, also known as surufatinib, is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, and the fibroblast growth factor receptor type 1 (FGFR1), with potential antineoplastic and anti-angiogenic activities .
Molecular Structure Analysis
The chemical formula of Sulfatinib is C24H28N6O3S. Its exact mass is 480.19 and its molecular weight is 480.587 .Chemical Reactions Analysis
Sulfatinib suppresses tumor cell migration and invasion by inhibiting epithelial–mesenchymal transition (EMT) by blocking the secretion of basic fibroblast growth factor (bFGF) in an autocrine manner . It also regulates the immune tumor microenvironment (TME) via inhibition of the migration of skeletal stem cells (SSCs) to the TME and the differentiation from SSCs to cancer-associated fibroblasts (CAFs) .Physical And Chemical Properties Analysis
Sulfatinib has a molecular formula of C24H28N6O3S, an exact mass of 480.19, and a molecular weight of 480.587 .Scientific Research Applications
Application 1: Osteosarcoma Treatment
- Summary of the Application : Sulfatinib, a multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1–3, has been found to suppress osteosarcoma proliferation and invasion. It plays a dual role in tumor cells and the tumor microenvironment .
- Methods of Application or Experimental Procedures : The antitumor effect of sulfatinib was tested in vitro using clony formation and apoptosis assays. The inhibition of tumor migration and invasion was detected by Transwell assay, and the de-polarization of macrophage was detected by flow cytometry. In vivo, subcutaneous and orthotopic tumor models were established to verify the antitumor effect, and the underlying mechanism was verified by immunohistochemistry (IHC), immunofluorescence (IF), and flow cytometry .
- Results or Outcomes : Sulfatinib suppressed osteosarcoma cell migration and invasion by inhibiting epithelial–mesenchymal transition (EMT) by blocking the secretion of basic fibroblast growth factor (bFGF) in an autocrine manner. It also regulated the immune tumor microenvironment via inhibition of the migration of skeletal stem cells (SSCs) to the tumor microenvironment and the differentiation from SSCs to cancer-associated fibroblasts (CAFs). Moreover, sulfatinib can suppress osteosarcoma by modulation of the tumor microenvironment by inhibiting M2 polarization of macrophages .
Application 2: Angio-Immuno Kinase Inhibition
- Summary of the Application : Sulfatinib is a potent and highly selective small molecule tyrosine kinase inhibitor against VEGFR, FGFR1, and CSF1R. It has been found to block tumor angiogenesis and tumor immune evasion by simultaneously targeting these kinases .
- Methods of Application or Experimental Procedures : The antitumor effect of sulfatinib was tested in vitro and in vivo. In animal studies, a single oral dosing of sulfatinib inhibited VEGF stimulated VEGFR2 phosphorylation in lung tissues of nude mice in an exposure-dependent manner .
- Results or Outcomes : Sulfatinib demonstrated potent tumor growth inhibition in multiple human xenograft models and decreased CD31 expression remarkably, suggesting strong inhibition on angiogenesis through VEGFR and FGFR signaling. In a syngeneic murine colon cancer model CT-26, sulfatinib demonstrated moderate tumor growth inhibition after single agent treatment .
Application 3: Neuroendocrine Tumors Treatment
- Summary of the Application : Sulfatinib, an oral angio-immuno kinase inhibitor that selectively targets VEGFR 1, 2, and 3, FGFR1, and CSF-1R, is being developed for the treatment of solid tumours, including neuroendocrine tumours (NETs) .
Application 4: Treatment of Advanced Neuroendocrine Tumors
- Summary of the Application : Sulfatinib (also known as Surufatinib) is an oral angio-immuno kinase inhibitor that selectively targets VEGFR 1, 2, and 3, FGFR1, and CSF-1R. It is being developed for the treatment of solid tumors, including advanced neuroendocrine tumors (NETs) .
Application 5: Angio-Immuno Kinase Inhibition
- Summary of the Application : Sulfatinib is a potent and highly selective small molecule tyrosine kinase inhibitor against VEGFR, FGFR1, and CSF1R. It has been found to block tumor angiogenesis and tumor immune evasion by simultaneously targeting these kinases .
- Methods of Application or Experimental Procedures : The antitumor effect of sulfatinib was tested in vitro and in vivo. In animal studies, a single oral dosing of sulfatinib inhibited VEGF stimulated VEGFR2 phosphorylation in lung tissues of nude mice in an exposure-dependent manner .
- Results or Outcomes : Sulfatinib demonstrated potent tumor growth inhibition in multiple human xenograft models and decreased CD31 expression remarkably, suggesting strong inhibition on angiogenesis through VEGFR and FGFR signaling. In a syngeneic murine colon cancer model CT-26, sulfatinib demonstrated moderate tumor growth inhibition after single agent treatment .
Safety And Hazards
Future Directions
Sulfatinib has shown promising results in preclinical experiments and can inhibit the proliferation, migration, and invasion of tumors by playing a dual role on tumor cells and the tumor microenvironment simultaneously . It is currently being evaluated in phase I and II clinical trials for its efficacy in treating various types of tumors .
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZSNFLLYPYKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfatinib | |
CAS RN |
1308672-74-3 | |
| Record name | Surufatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Surufatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SURUFATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


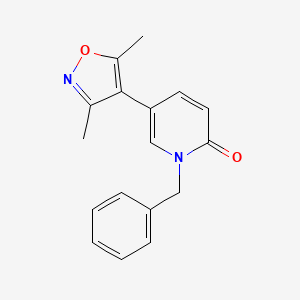
![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
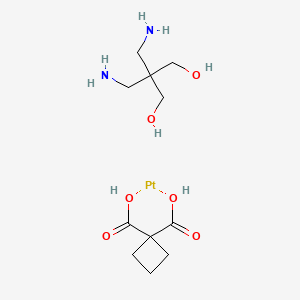
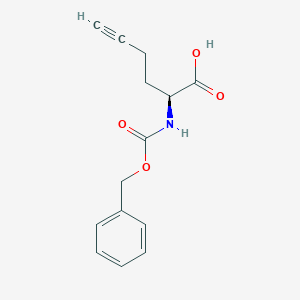
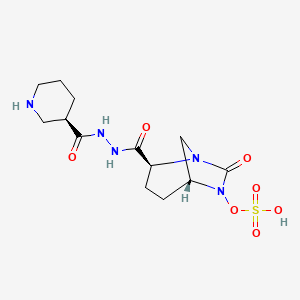
![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)
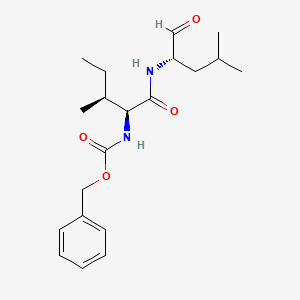
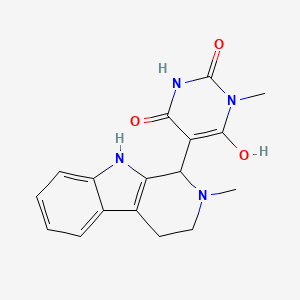
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)
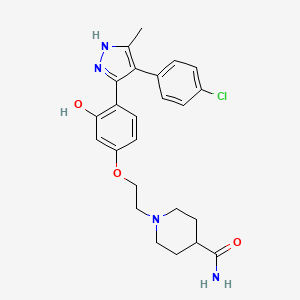

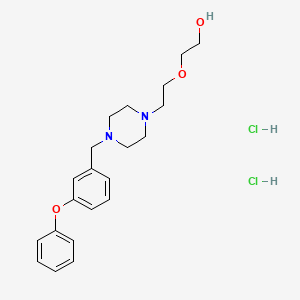
![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)
